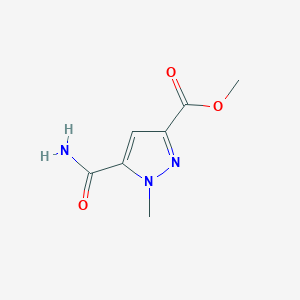
2-(2-phenylcyclohex-1-en-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-phenylcyclohex-1-en-1-yl)acetic acid” is a chemical compound with the CAS Number: 18294-87-6 . It has a molecular weight of 140.18 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclohexen-1-ylacetic acid . The InChI code for this compound is 1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,9,10) .Physical And Chemical Properties Analysis
The compound “2-(2-phenylcyclohex-1-en-1-yl)acetic acid” is a powder at room temperature . It has a molecular weight of 140.18 .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-phenylcyclohex-1-en-1-yl)acetic acid involves the reaction of 2-phenylcyclohexanone with malonic acid in the presence of sodium ethoxide to form the corresponding ethyl ester. The ester is then hydrolyzed with aqueous sodium hydroxide to yield the desired carboxylic acid.", "Starting Materials": [ "2-phenylcyclohexanone", "malonic acid", "sodium ethoxide", "ethyl alcohol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-phenylcyclohexanone and malonic acid in ethanol.", "Step 2: Add sodium ethoxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the ethyl ester.", "Step 5: Dissolve the ethyl ester in aqueous sodium hydroxide and heat the mixture under reflux for several hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired carboxylic acid." ] } | |
Número CAS |
111945-99-4 |
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



